molecular formula C5H4BrNOS B2356960 2-Bromo-4-methylthiazole-5-carbaldehyde CAS No. 933720-87-7

2-Bromo-4-methylthiazole-5-carbaldehyde

Cat. No. B2356960
M. Wt: 206.06
InChI Key: YHYIYXCLOXLCBM-UHFFFAOYSA-N
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Patent
US08916593B2

Procedure details

A mixture of (2-bromo-4-methylthiazol-5-yl)methanol of preparation 97 (3.8 g, 18.4 mmol) and MnO2 (16.5 g, 0.18 mmol) in CHCl3 (180 mL) was stirred at room temperature overnight. TLC (petroleum ether/EtOAc=3:1) showed the reaction was complete. The reaction mixture was filtered and the filtrate was concentrated in vacuum. The residue was purified by a Biotage silica gel cartridge (EA/PE=30%, Rf=0.5) to give the title compound as a white solid (1.8 g, 47%) as a white solid, and as well as impure 2-bromo-4-methylthiazole-5-carbaldehyde (1.3 g, 34%) as an off-white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
97
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
16.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
47%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]([CH2:8][OH:9])=[C:5]([CH3:7])[N:6]=1>C(Cl)(Cl)Cl.O=[Mn]=O>[Br:1][C:2]1[S:3][C:4]([CH:8]=[O:9])=[C:5]([CH3:7])[N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC(=C(N1)C)CO
Name
97
Quantity
3.8 g
Type
reactant
Smiles
Name
Quantity
180 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
16.5 g
Type
catalyst
Smiles
O=[Mn]=O
Step Two
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by a Biotage silica gel cartridge (EA/PE=30%, Rf=0.5)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1SC(=C(N1)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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